
Naphthalene, 1-(1-decylundecyl)decahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-(1-decylundecyl)decahydro- is a chemical compound with the molecular formula C₃₁H₆₀ and a molecular weight of 432.8081 g/mol . It is also known by other names such as 11-(1’-Decahydronaphthyl)-heneicosane and 1-(1-Decylundecyl)decahydronaphthalene . This compound is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated and substituted with a long alkyl chain.
Preparation Methods
The synthesis of Naphthalene, 1-(1-decylundecyl)decahydro- typically involves the hydrogenation of naphthalene followed by alkylation. The hydrogenation process converts naphthalene to decahydronaphthalene under high pressure and temperature in the presence of a catalyst such as platinum or palladium . The alkylation step involves the reaction of decahydronaphthalene with a long-chain alkyl halide, such as 1-decylundecyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride . Industrial production methods may vary, but they generally follow similar principles of hydrogenation and alkylation.
Chemical Reactions Analysis
Naphthalene, 1-(1-decylundecyl)decahydro- can undergo various chemical reactions, including:
Scientific Research Applications
Naphthalene, 1-(1-decylundecyl)decahydro- has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its hydrophobic nature makes it useful in studies of lipid membranes and hydrophobic interactions.
Industry: It is used in the production of specialty chemicals and as a component in lubricants and surfactants.
Mechanism of Action
The mechanism of action of Naphthalene, 1-(1-decylundecyl)decahydro- is primarily based on its hydrophobic interactions. The long alkyl chain allows it to integrate into lipid membranes, affecting membrane fluidity and permeability . This property is exploited in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Naphthalene, 1-(1-decylundecyl)decahydro- can be compared with other similar compounds such as:
Naphthalene, 1-(1,1-dimethylethyl)decahydro-: This compound has a tert-butyl group instead of a long alkyl chain, leading to different physical and chemical properties.
Naphthalene, 1,1’-(1,10-decanediyl)bis[decahydro-]: This compound has two decahydronaphthalene units connected by a decane chain, resulting in a larger and more complex structure.
Naphthalene, 1-(1-decylundecyl)decahydro- is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and makes it suitable for specific applications in research and industry .
Properties
CAS No. |
55320-00-8 |
|---|---|
Molecular Formula |
C31H60 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
1-henicosan-11-yl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C31H60/c1-3-5-7-9-11-13-15-17-22-28(23-18-16-14-12-10-8-6-4-2)31-27-21-25-29-24-19-20-26-30(29)31/h28-31H,3-27H2,1-2H3 |
InChI Key |
LUUFSZIGZJTRPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C1CCCC2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


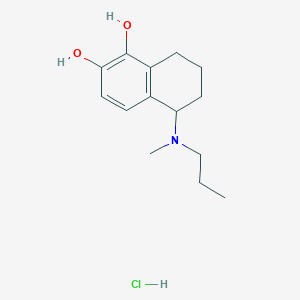
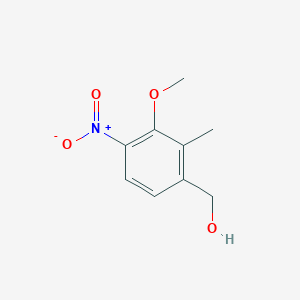
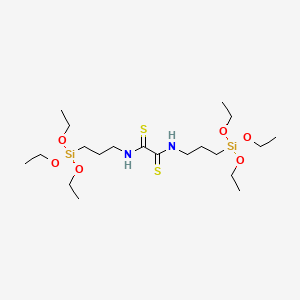
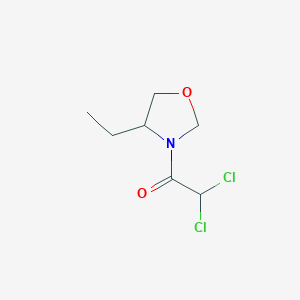
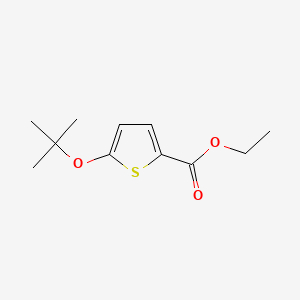
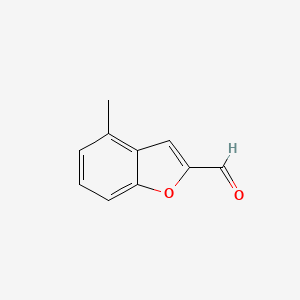
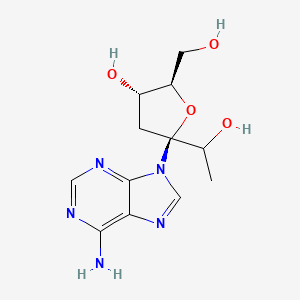
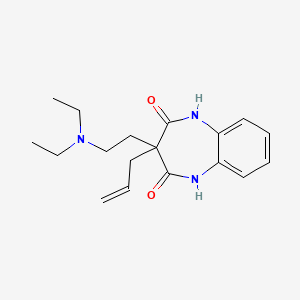
![Pyridine, 2-[2-(3,5-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13943817.png)
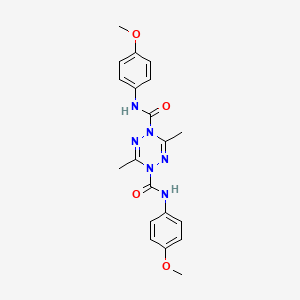
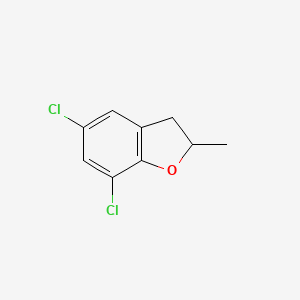
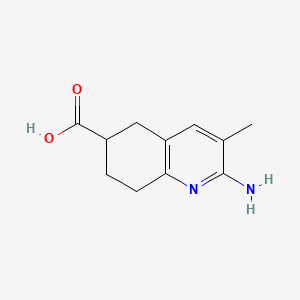
![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)
![7-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13943849.png)
